molecular formula C14H12O3 B7887516 1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-

1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-

Cat. No.: B7887516
M. Wt: 228.24 g/mol
InChI Key: LUKBXSAWLPMMSZ-UHFFFAOYSA-N
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Description

1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]- is a compound known for its significant biological and chemical properties. It is also referred to as cis-resveratrol, a naturally occurring polyphenolic compound found in various plants, including grapes, berries, and peanuts. This compound has garnered attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]- can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired stilbene derivative. The reaction typically requires a base such as potassium tert-butoxide and is carried out under inert conditions to prevent oxidation.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as the roots of the Japanese knotweed (Polygonum cuspidatum). The extraction process includes solvent extraction followed by purification steps like crystallization or chromatography to obtain high-purity cis-resveratrol.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many biological processes.

    Reduction: It can be reduced to form dihydro derivatives, which may exhibit different biological activities.

    Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions, such as methylation or acetylation, to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like methyl iodide (CH3I) or acetic anhydride (C4H6O3) are used for methylation and acetylation reactions, respectively.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro-resveratrol and related compounds.

    Substitution: Methylated or acetylated derivatives of cis-resveratrol.

Scientific Research Applications

1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]- has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying polyphenolic antioxidants and their mechanisms.

    Biology: Investigated for its role in cellular signaling pathways and gene expression modulation.

    Medicine: Explored for its potential therapeutic effects in treating cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of dietary supplements, cosmetics, and functional foods due to its health-promoting properties.

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]- involves several molecular targets and pathways:

    Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, protecting cells from oxidative stress.

    Anti-inflammatory Effects: Inhibits the activity of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), reducing inflammation.

    Anticancer Properties: Induces apoptosis in cancer cells by activating pathways such as p53 and inhibiting anti-apoptotic proteins like Bcl-2.

    Cardioprotective Effects: Enhances nitric oxide (NO) production, improving vascular function and reducing the risk of atherosclerosis.

Comparison with Similar Compounds

1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]- can be compared with other similar compounds, such as:

    Trans-resveratrol: The trans isomer of resveratrol, which is more stable and has been studied more extensively for its health benefits.

    Piceatannol: A hydroxylated analog of resveratrol with similar but more potent biological activities.

    Quercetin: A flavonoid with strong antioxidant and anti-inflammatory properties, often compared with resveratrol for its health benefits.

Properties

IUPAC Name

5-[2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKBXSAWLPMMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859420
Record name 3,5,4'-Trihydroxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133294-37-8
Record name 3,5,4'-Trihydroxystilbene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10859420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cultures of African green monkey kidney cells (Vero) cells, obtained from the American Type Culture Collection, Rockville, Md., were grown to confluence in Medium 199 supplemented with 5% fetal bovine serum, 0.075% NaHCO3, and 50 μg/ml gentamycin sulfate in 25 cm2 tissue culture flasks. Cells were infected with pseudorabies virus at a multiplicity of infection (moi) of one and incubated at room temperature for one hour to allow for virus attachment to and penetration of the cell. Under these conditions, approximately half of the cells are infected with virus. Thereafter, the cultures were rinsed three time with media and incubated in medium containing resveratrol at a final concentration of 50 μg/ml. Stock solutions of the resveratrol, obtained from Sigma Chemical Co, St. Louis, Mo. were prepared in 100% ethanol and diluted to the final concentration in tissue culture media. The maximum concentration of alcohol in the medium was 0.5%. Controls were treated identically, but were incubated without resveratrol.
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Synthesis routes and methods II

Procedure details

Processes for the preparation of resveratrol have been disclosed, inter alia, in WO 01/60774 and Tetrahedron Letters 43 (2002) 597-598. The latter reference describes a process wherein resveratrol is prepared by a multistep reaction sequence starting with 3,5-dihydroxybenzaldehyde and involving a Heck reaction of 3,5-dihydroxystyrene with 4-acetoxy-iodobenzene in a yield of 70%. The process of the present invention utilizes a more readily available starting material and proceeds in less steps and superior yield, thus providing a technically more attractive approach to resveratrol and piceatannol and derivatives, such as esters, thereof.
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Synthesis routes and methods III

Procedure details

50 mg (0.14 mmol) of (E)-3,4′,5-triacetoxystilbene was dissolved in 3 ml methanol and degassed with argon. 8 mg (0.14 mmol) of potassium hydroxide in 0.5 ml methanol were added dropwise under a slight argon stream and the mixture was heated for 30 minutes to 65° C. The obtained solution was neutralized with 1 N hydrochloric acid, poured into 10 ml of ethyl acetate and extracted 3× against 5 ml of brine. The organic phase was dried over MgSO4 and the solvent removed in vacuo giving 30 mg of resveratrol (0.13 mmol, 92%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Benzenediol, 5-[(1Z)-2-(4-hydroxyphenyl)ethenyl]-
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